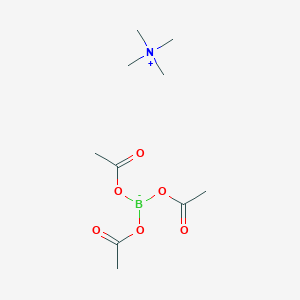
2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves specific methods such as LC-MS for determining the presence and purity of such compounds within a mixture. For instance, a study developed and validated a sensitive LC-MS method for determining the presence of similar compounds in Efavirenz bulk form, highlighting the precision of modern analytical techniques in synthesizing and analyzing complex molecules (Devanna, Mabbu, & Sumathi, 2021). Additionally, the regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols has been applied in the synthesis of unsymmetrically substituted alpha-arylnaphthalenes, demonstrating the versatility of synthetic approaches in creating complex structures (Nishii et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and NMR spectroscopy. For example, compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives have been analyzed to understand the keto-amine tautomeric form and intramolecular hydrogen bonding, shedding light on the structural aspects of similar complex molecules (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules can be explored through various reactions, including hydrolytic cleavage and condensation reactions. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol through hydrolytic cleavage and its conversion into 4H-1,4-benzothiazines showcases the compound's reactivity and the potential for creating a variety of derivatives (Thomas, Gupta, & Gupta, 2003).
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Devanna, Mabbu, and Sumathi (2021) developed a sensitive, specific, accurate, and precise LC-MS method for the determination of p-Chloroaniline and a compound structurally similar to 2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol in Efavirenz bulk form. The method effectively separated and determined these compounds, crucial in the quality control of pharmaceuticals (Devanna, Mabbu, & Sumathi, 2021).
Biocatalysis and Novel Product Formation
Husain et al. (2009) explored the biocatalytic resolution of an Efavirenz intermediate structurally similar to 2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol. The study highlighted the formation of an unexpected novel benzoxazine derivative, showing the potential for discovering new therapeutic compounds through biocatalysis (Husain et al., 2009).
Synthetic Chemistry and Compound Formation
Thomas, Gupta, and Gupta (2003) detailed the synthesis of a compound closely related to 2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol. The process involved a sequence of reactions leading to the formation of 4H-1,4-benzothiazines and their sulfones, demonstrating the compound's role in synthesizing structurally complex and potentially biologically active molecules (Thomas, Gupta, & Gupta, 2003).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available information. As with any chemical, it should be handled with care, using appropriate personal protective equipment and following standard laboratory safety procedures. It’s also important to dispose of this compound properly to minimize its impact on the environment .
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its properties and potential applications. For example, researchers might study its interactions with various proteins to better understand its mechanism of action. They could also explore its potential uses in medicine, materials science, or other fields .
Eigenschaften
IUPAC Name |
2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUGFRERPPUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015716 |
Source


|
| Record name | 2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol | |
CAS RN |
168834-43-3 |
Source


|
| Record name | 2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

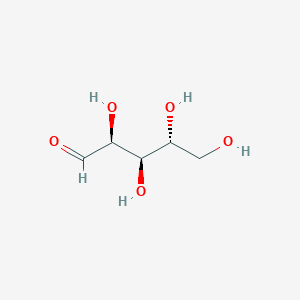
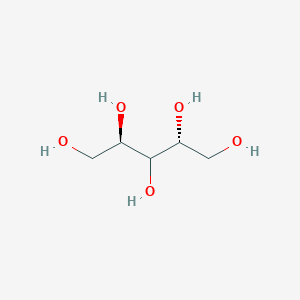
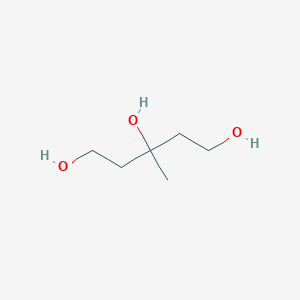
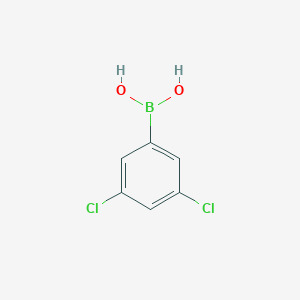
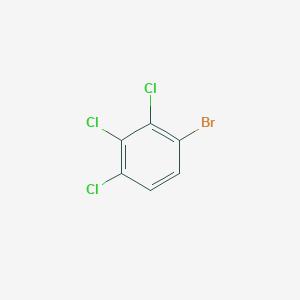
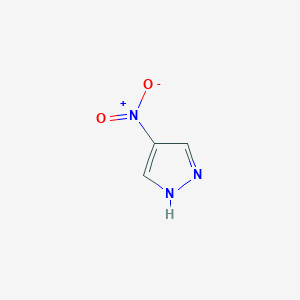

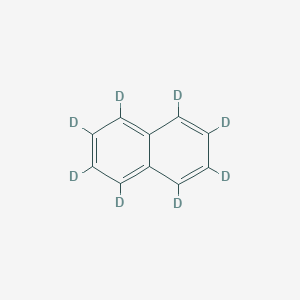



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)

